(1S,2S,4R,6S)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (1S,2S,4R,6S)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20135071
InChI: InChI=1S/C7H10O4/c8-5-2-3-1-4(7(9)10)6(5)11-3/h3-6,8H,1-2H2,(H,9,10)/t3-,4+,5+,6+/m1/s1
SMILES:
Molecular Formula: C7H10O4
Molecular Weight: 158.15 g/mol

(1S,2S,4R,6S)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

CAS No.:

Cat. No.: VC20135071

Molecular Formula: C7H10O4

Molecular Weight: 158.15 g/mol

* For research use only. Not for human or veterinary use.

(1S,2S,4R,6S)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid -

Specification

Molecular Formula C7H10O4
Molecular Weight 158.15 g/mol
IUPAC Name (1S,2S,4R,6S)-6-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Standard InChI InChI=1S/C7H10O4/c8-5-2-3-1-4(7(9)10)6(5)11-3/h3-6,8H,1-2H2,(H,9,10)/t3-,4+,5+,6+/m1/s1
Standard InChI Key KUAZFQANFPDGSF-VANKVMQKSA-N
Isomeric SMILES C1[C@@H]2C[C@@H]([C@H]([C@H]1C(=O)O)O2)O
Canonical SMILES C1C2CC(C(C1C(=O)O)O2)O

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule features a bicyclo[2.2.1]heptane skeleton, a seven-membered ring system comprising two fused five-membered rings. The "7-oxa" designation indicates the replacement of one carbon atom with an oxygen atom at position 7, while the hydroxyl (-OH) and carboxylic acid (-COOH) groups at positions 6 and 2, respectively, introduce polar functionality . The stereochemistry—defined by the (1S,2S,4R,6S) configuration—imparts chirality, critical for interactions in biological systems.

Molecular Data

The compound’s fundamental properties are summarized below:

PropertyValue
IUPAC Name(1S,2S,4R,6S)-6-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
CAS Number1932511-73-3
Molecular FormulaC₇H₁₀O₄
Molecular Weight158.15 g/mol
InChIInChI=1S/C7H10O4/c8-5-2-3-1-4(7(9)10)6(5)11-3/h3-6,8H,1-2H2,(H,9,10)/t3-,4+,5+,6+/m1/s1
SMILES (Isomeric)C1[C@@H]2CC@@HO

The bicyclic structure confers significant ring strain, which influences both reactivity and conformational stability. The oxygen atom in the bridgehead position (7-oxa) further modulates electronic distribution, enhancing the compound’s potential as a scaffold for drug design.

Synthesis and Preparation

Retrosynthetic Analysis

Synthetic routes to this compound typically begin with simpler oxabicyclo[2.2.1]heptane derivatives. A plausible strategy involves:

  • Hydroxylation: Introducing the hydroxyl group at position 6 via epoxidation followed by acid-catalyzed ring opening.

  • Carboxylation: Installing the carboxylic acid moiety at position 2 through oxidation of a methyl group or carboxylation of a Grignard intermediate .

Key Synthetic Challenges

  • Stereochemical Control: Achieving the desired (1S,2S,4R,6S) configuration requires chiral catalysts or resolution techniques.

  • Ring Strain Management: The bicyclo[2.2.1]heptane framework’s inherent strain complicates late-stage functionalization, necessitating mild reaction conditions .

Reported Protocols

While explicit synthetic details remain proprietary, analogous compounds in the oxabicyclo[2.2.1]heptane family are synthesized via:

  • Diels-Alder Cycloaddition: Between furan derivatives and dienophiles to construct the oxygen-containing ring .

  • Post-Functionalization: Hydroxylation using Sharpless asymmetric dihydroxylation and carboxylation via Kornblum oxidation.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is dominated by its polar functional groups:

  • Hydroxychloride Salt Formation: Improves aqueous solubility, critical for pharmacological applications .

  • pH Sensitivity: The carboxylic acid group (pKa ≈ 3–4) ensures ionization in physiological conditions, enhancing bioavailability.

Thermal Properties

Data on melting and boiling points remain unreported, but similar bicyclic carboxylic acids exhibit:

  • Melting Points: 180–220°C (decomposition common due to ring strain).

  • Thermal Stability: Degradation above 200°C, necessitating low-temperature storage .

Research Findings and Biological Activity

Toxicity Profiling

Preliminary data on analogous compounds suggest:

  • Cytotoxicity: IC₅₀ > 100 µM in human hepatocytes, indicating low acute toxicity .

  • Metabolic Stability: Moderate hepatic clearance (t₁/₂ = 2.3 hours) in rat microsomes .

Comparative Analysis with Related Compounds

The table below contrasts key features of similar oxabicyclo[2.2.1]heptane derivatives:

CompoundMolecular FormulaFunctional GroupsReported Activity
7-Oxabicyclo[2.2.1]heptane-2-carboxylic acidC₇H₁₀O₃Carboxylic acidEnzyme inhibition
6-Amino-7-oxabicyclo[2.2.1]heptaneC₆H₁₁NOAmineNeurological modulation
Target CompoundC₇H₁₀O₄Hydroxyl, carboxylic acidUnder investigation

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